Cas no 148038-83-9 (6-bromo-1H-imidazo[4,5-b]pyridin-2-ol)
![6-bromo-1H-imidazo[4,5-b]pyridin-2-ol structure](https://ja.kuujia.com/scimg/cas/148038-83-9x500.png)
6-bromo-1H-imidazo[4,5-b]pyridin-2-ol 化学的及び物理的性質
名前と識別子
-
- 6-bromo-1,3-dihydro-2H-Imidazo[4,5-b]pyridin-2-one
- 2H-Imidazo[4,5-b]pyridin-2-one,6-bromo-1,3-dihydro-
- 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
- 6-Bromo-1H-imidazo[4,5-b]pyridin-2-ol
- 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)
- 6-broMo-1H,2H,3H-iMidazo[4,5-b]pyridin-2-one
- 6-Bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one
- 6-Bromo-3H-imidazo[4,5-b]pyridin-2-ol
- 2H-IMIDAZO[4,5-B]PYRIDIN-2-ONE, 6-BROMO-1,3-DIHYDRO-
- 6-bromo-1,3-dihydroimidazo[4,5-b]pyridin-2-one
- Kinome_2268
- Oprea1_342685
- VHC
- SR-01000115058-1
- AB07044
- CHEMBL1975921
- 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, AldrichCPR
- MFCD00763285
- AKOS013060067
- 6-Bromo-3H-imidazo[4,5-b]pyridin-2-ol, AldrichCPR
- BCP34526
- 148038-83-9
- DTXSID40365640
- HD-0706
- CS-W005620
- F1725-0056
- AKOS005073029
- EN300-75654
- AM20070230
- Z1154253159
- 6-Bromoimidazo[4,5-b]pyridin-2(3H)-one
- 6-Bromo-1H-imidazo[4 pound not5-b]pyridin-2(3H)-one
- SC2141
- VHCRLTJPUNUZRN-UHFFFAOYSA-N
- SCHEMBL481676
- AKOS005208149
- W-205671
- FT-0643418
- HMS1617P22
- SR-01000115058
- SY039604
- 6-bromo-1H,3H-imidazo[4,5-b]pyridin-2-one
- AN-212/12293101
- DB-042912
- 6-bromo-1H-imidazo[4,5-b]pyridin-2-ol
-
- MDL: MFCD00763285
- インチ: 1S/C6H4BrN3O/c7-3-1-4-5(8-2-3)10-6(11)9-4/h1-2H,(H2,8,9,10,11)
- InChIKey: VHCRLTJPUNUZRN-UHFFFAOYSA-N
- ほほえんだ: BrC1C([H])=NC2=C(C=1[H])N([H])C(N2[H])=O
計算された属性
- せいみつぶんしりょう: 212.95400
- どういたいしつりょう: 212.954
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.837
- ゆうかいてん: >350°
- ふってん: 189 ºC
- フラッシュポイント: 68 ºC
- 屈折率: 1.636
- PSA: 61.54000
- LogP: 1.01370
- じょうきあつ: No data available
6-bromo-1H-imidazo[4,5-b]pyridin-2-ol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264;P270;P301+P312;P330;P501
- 危険カテゴリコード: 22
- セキュリティの説明: H303+H313+H333
-
危険物標識:
- ちょぞうじょうけん:2-8 °C
- 危険レベル:IRRITANT
6-bromo-1H-imidazo[4,5-b]pyridin-2-ol 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-bromo-1H-imidazo[4,5-b]pyridin-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1725-0056-5g |
6-bromo-1H-imidazo[4,5-b]pyridin-2-ol |
148038-83-9 | 95% | 5g |
$247.0 | 2023-11-21 | |
AstaTech | SC2141-1/G |
6-BROMO-1H-IMIDAZO[4,5-B]PYRIDIN-2(3H)-ONE |
148038-83-9 | 95% | 1g |
$146 | 2023-09-15 | |
Enamine | EN300-75654-1.0g |
6-bromo-3H-imidazo[4,5-b]pyridin-2-ol |
148038-83-9 | 95.0% | 1.0g |
$24.0 | 2025-03-22 | |
Enamine | EN300-75654-2.5g |
6-bromo-3H-imidazo[4,5-b]pyridin-2-ol |
148038-83-9 | 95.0% | 2.5g |
$42.0 | 2025-03-22 | |
eNovation Chemicals LLC | D914454-5g |
6-Bromoimidazo[4,5-b]pyridin-2(3H)-one |
148038-83-9 | 95% | 5g |
$715 | 2024-07-20 | |
Chemenu | CM151157-10g |
6-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one |
148038-83-9 | 95%+ | 10g |
$*** | 2023-03-31 | |
Chemenu | CM151157-1g |
6-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one |
148038-83-9 | 95%+ | 1g |
$*** | 2023-03-31 | |
Life Chemicals | F1725-0056-1g |
6-bromo-1H-imidazo[4,5-b]pyridin-2-ol |
148038-83-9 | 95% | 1g |
$63.0 | 2023-11-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B52450-100mg |
6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one |
148038-83-9 | 95% | 100mg |
¥104.0 | 2022-04-28 | |
TRC | B696333-1g |
6-Bromo-1h-imidazo[4,5-b]pyridin-2(3h)-one |
148038-83-9 | 1g |
$ 155.00 | 2022-06-06 |
6-bromo-1H-imidazo[4,5-b]pyridin-2-ol 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
6-bromo-1H-imidazo[4,5-b]pyridin-2-olに関する追加情報
6-Bromo-1H-imidazo[4,5-b]pyridin-2-ol: A Comprehensive Overview
The compound 6-bromo-1H-imidazo[4,5-b]pyridin-2-ol (CAS No. 148038-83-9) is a fascinating organic molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of imidazopyridines, which are heterocyclic aromatic compounds known for their unique electronic properties and structural versatility. The presence of a bromine atom at the 6-position and a hydroxyl group at the 2-position introduces additional functional groups that enhance its reactivity and applicability in synthetic chemistry.
Recent studies have highlighted the importance of imidazopyridine derivatives in drug discovery and catalytic processes. For instance, researchers have explored the use of 6-bromo-1H-imidazo[4,5-b]pyridin-2-ol as a precursor for synthesizing bioactive compounds with potential anti-inflammatory and antioxidant properties. These findings underscore the compound's role in medicinal chemistry, where its structural features can be exploited to design novel therapeutic agents.
In terms of synthesis, 6-bromo-1H-imidazo[4,5-b]pyridin-2-ol can be prepared through various routes, including condensation reactions and cyclization processes. One notable method involves the reaction of o-amino phenol derivatives with aldehydes or ketones under specific conditions to form the imidazopyridine skeleton. The introduction of the bromine substituent can be achieved through electrophilic aromatic substitution or other halogenation techniques, depending on the desired regiochemistry.
The electronic properties of 6-bromo-1H-imidazo[4,5-b]pyridin-2-ol make it an attractive candidate for applications in organic electronics. Its conjugated π-system and heteroatom substituents contribute to its ability to act as a semiconductor material in thin-film transistors (TFTs) and organic light-emitting diodes (OLEDs). Recent advancements in materials science have demonstrated how such compounds can be integrated into flexible electronics, paving the way for next-generation devices with improved performance and energy efficiency.
Furthermore, 6-bromo-1H-imidazo[4,5-b]pyridin-2-ol has shown promise in catalytic applications. Its ability to coordinate with metal ions makes it a potential ligand for transition metal catalysts used in hydrogenation, oxidation, and cross-coupling reactions. For example, researchers have reported enhanced catalytic activity when this compound is used as a ligand in palladium-catalyzed coupling reactions, leading to higher yields and selectivity compared to traditional ligands.
The environmental impact of 6-bromo-1H-imidazo[4,5-b]pyridin-2-ol is another area of growing interest. Studies have investigated its biodegradability and toxicity profiles to assess its safety for industrial and biomedical applications. Preliminary results suggest that the compound exhibits low toxicity towards aquatic organisms under controlled conditions, which aligns with its potential use in eco-friendly chemical processes.
In conclusion, 6-bromo-1H-imidazo[4,5-b]pyridin-2-butanol (CAS No. 148038
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